molecular formula C17H22BrNO2 B13139000 tert-Butyl 3-bromo-2-(tert-butyl)-1H-indole-1-carboxylate

tert-Butyl 3-bromo-2-(tert-butyl)-1H-indole-1-carboxylate

Cat. No.: B13139000
M. Wt: 352.3 g/mol
InChI Key: ANLYPQZOQUVTSE-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-2-(tert-butyl)-1H-indole-1-carboxylate is an organic compound that features a tert-butyl group attached to a brominated indole core. This compound is of interest in synthetic organic chemistry due to its unique structure and reactivity.

Preparation Methods

The synthesis of tert-Butyl 3-bromo-2-(tert-butyl)-1H-indole-1-carboxylate typically involves the bromination of an indole derivative followed by the introduction of tert-butyl groups. One common method involves the use of tert-butyl alcohol and bromine in the presence of a suitable catalyst. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

tert-Butyl 3-bromo-2-(tert-butyl)-1H-indole-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The indole core can be oxidized or reduced, leading to different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, forming more complex molecules.

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-bromo-2-(tert-butyl)-1H-indole-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-Butyl 3-bromo-2-(tert-butyl)-1H-indole-1-carboxylate exerts its effects involves the interaction of its brominated indole core with various molecular targets. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds include:

    tert-Butyl (3-bromo-5-chloro-2-fluorophenyl)carbamate: This compound also features a brominated aromatic core with tert-butyl groups, but with additional substituents like chlorine and fluorine.

    tert-Butyl bromoacetate: Another brominated compound with tert-butyl groups, used in different synthetic applications.

The uniqueness of tert-Butyl 3-bromo-2-(tert-butyl)-1H-indole-1-carboxylate lies in its indole core, which imparts distinct chemical properties and reactivity compared to other brominated tert-butyl compounds .

Properties

Molecular Formula

C17H22BrNO2

Molecular Weight

352.3 g/mol

IUPAC Name

tert-butyl 3-bromo-2-tert-butylindole-1-carboxylate

InChI

InChI=1S/C17H22BrNO2/c1-16(2,3)14-13(18)11-9-7-8-10-12(11)19(14)15(20)21-17(4,5)6/h7-10H,1-6H3

InChI Key

ANLYPQZOQUVTSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C2=CC=CC=C2N1C(=O)OC(C)(C)C)Br

Origin of Product

United States

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